REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][O:11][CH3:12])[CH:5]=[CH:4][N:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C[Si](C)(C)[N-:49][Si](C)(C)C.[Li+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCCC1>[CH3:12][O:11][CH2:10][CH2:9][O:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:49])[CH:7]=1 |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)OCCOC
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
|
2.26 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed
|
Type
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CUSTOM
|
Details
|
by alternately evacuating the flask
|
Type
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TEMPERATURE
|
Details
|
maintaining the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
The ice/water bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (60-65° C.) for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool an ice/water bath
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (2N; 300 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 30° C
|
Type
|
STIRRING
|
Details
|
After stirring for 15 minutes the mixture
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was transferred to a separatory funnel with the addition of methyl t-butyl ether (MTBE) (300 mL) and water (20 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
The aqueous phase was basified by the addition of sodium hydroxide (50%; 10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Heptane (300 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under vacuum to about one third the initial volume
|
Type
|
ADDITION
|
Details
|
Heptane (200 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
Further concentration
|
Type
|
CUSTOM
|
Details
|
resulted in solids
|
Type
|
CUSTOM
|
Details
|
precipitating
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The solids were dried under vacuum at 55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=CC(=NC=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |